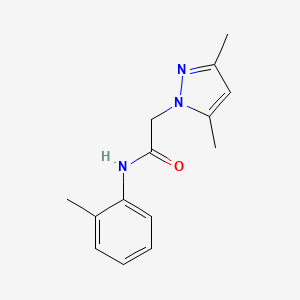
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide, also known as PPCC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPCC belongs to the class of cyclobutane carboxamides and has a molecular weight of 309.4 g/mol.
作用機序
The exact mechanism of action of N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide is not fully understood. However, it is believed to modulate the activity of voltage-gated ion channels and inhibit the release of pro-inflammatory cytokines. N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide has also been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10. In addition, N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide has been shown to reduce the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
実験室実験の利点と制限
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be produced with a high degree of purity and consistency. N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide is also relatively stable, which makes it easier to handle and store. However, there are some limitations to using N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide in lab experiments. It has a low solubility in water, which can make it difficult to administer to animals. N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide also has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels.
将来の方向性
There are several future directions for the study of N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide. One area of research is the development of more efficient synthesis methods that can produce N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide in larger quantities. Another area of research is the investigation of the potential use of N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, the development of derivatives of N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide with improved solubility and pharmacokinetic properties may also be an area of future research.
Conclusion
In conclusion, N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide is a synthetic compound that has shown promise in the treatment of various neurological disorders. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a potentially valuable therapeutic agent. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide is synthesized through a multi-step process that involves the reaction of 3-phenylmethoxybenzaldehyde with cyclobutanecarboxylic acid. The reaction is catalyzed by a base and results in the formation of N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide. The purity of the product is ensured through various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in animal models. N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
特性
IUPAC Name |
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(15-8-4-9-15)19-16-10-5-11-17(12-16)21-13-14-6-2-1-3-7-14/h1-3,5-7,10-12,15H,4,8-9,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHICAIMZFMDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B6632925.png)
![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)


![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B6632935.png)
![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)


![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)

![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)
![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)
